(2-Fluoro-3-(methylthio)phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FOS |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2-fluoro-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 |
InChI Key |
VANRDCUCGKBALN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1F)CO |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Fluoro 3 Methylthio Phenyl Methanol
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of (2-Fluoro-3-(methylthio)phenyl)methanol reveals several viable pathways, each hinging on the strategic disconnection of key bonds and the selection of appropriate precursors.
The most apparent retrosynthetic disconnection is the C-O bond of the hydroxymethyl group, leading back to the corresponding aldehyde, 2-fluoro-3-(methylthio)benzaldehyde (B3229508) . This simplifies the synthesis to the construction of a substituted benzaldehyde, a common and versatile intermediate. The reduction of a benzaldehyde to a benzyl (B1604629) alcohol is a well-established and high-yielding transformation, often accomplished with mild reducing agents like sodium borohydride. rsc.org
Further disconnection of the C-S bond in the benzaldehyde intermediate points to two primary strategies: the introduction of the methylthio group onto a pre-functionalized fluorinated aromatic ring or the construction of the aromatic ring with the substituents already in place. The former is generally more convergent and practical. This leads to a key precursor, a 2-fluoro-3-halobenzaldehyde , such as 2-fluoro-3-bromobenzaldehyde or 2-fluoro-3-iodobenzaldehyde . chemicalbook.com
Alternatively, a directed ortho-metalation (DoM) strategy can be envisioned. wikipedia.orgbaranlab.orguwindsor.ca In this approach, a directing group on the fluorinated aromatic precursor would guide the deprotonation of the ortho position, allowing for the introduction of the methylthio group.
The synthesis of the key precursor, 2-fluoro-3-bromobenzaldehyde , can be achieved through various routes. One common method involves the bromination of 2-fluorobenzaldehyde. However, controlling the regioselectivity of electrophilic aromatic substitution can be challenging. A more controlled synthesis might start from a precursor where the substitution pattern is already established, such as 2-fluoro-3-bromotoluene, followed by oxidation of the methyl group to an aldehyde.
The synthesis of 2-fluoro-3-iodobenzaldehyde can be accomplished from commercially available starting materials. For instance, 4-fluoro-3-iodotoluene can be subjected to radical bromination of the methyl group followed by oxidation to the aldehyde. chemicalbook.com
| Precursor | CAS Number | Key Synthetic Step |
| 2-Fluoro-3-bromobenzaldehyde | 149947-15-9 | Bromination of 2-fluorobenzaldehyde or oxidation of 2-fluoro-3-bromotoluene. |
| 2-Fluoro-3-iodobenzaldehyde | 146137-83-9 | Oxidation of (2-fluoro-3-iodophenyl)methanol. |
| 1-Fluoro-2-(methoxymethyl)benzene | N/A | Protection of 2-fluorobenzyl alcohol. |
This table outlines key fluorinated aromatic precursors and a representative synthetic step for their preparation.
The introduction of the methylthio group can be achieved through several methods, primarily dependent on the chosen synthetic strategy.
In the cross-coupling approach, a palladium-catalyzed reaction between a 2-fluoro-3-halobenzaldehyde and a methylthiolating agent is a powerful method. cmu.edu Common methylthiolating agents include sodium thiomethoxide or methanethiol in the presence of a base. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.
For the directed ortho-metalation (DoM) strategy, a suitable precursor, such as a protected 2-fluorobenzyl alcohol, would be treated with a strong base like n-butyllithium. The fluorine atom can act as a directing group, facilitating lithiation at the adjacent C3 position. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to install the methylthio group. nih.gov
| Method | Reagents | Key Features |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand, methylthiolating agent | High functional group tolerance, mild reaction conditions. |
| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), Dimethyl disulfide (DMDS) | Regiospecific introduction of the methylthio group ortho to the directing group. |
This interactive table summarizes the primary methods for introducing the methylthio group.
Classical and Modern Approaches to the Synthesis of the Core Scaffold
Both well-established and contemporary synthetic methods can be applied to construct the this compound core.
Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.ca In the context of synthesizing this compound, a plausible route would involve the protection of the hydroxyl group of 2-fluorobenzyl alcohol, for example, as a methoxymethyl (MOM) ether. The fluorine atom, being a moderate directing group, in concert with the protected hydroxymethyl group, would direct lithiation to the C3 position.
The reaction would proceed by treating the protected precursor with a strong lithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent like tetrahydrofuran (THF). The resulting aryllithium intermediate is then reacted with dimethyl disulfide (DMDS) to afford the desired 2-fluoro-3-(methylthio) substituted aromatic ring. Subsequent deprotection of the alcohol would yield the final product. The relative directing ability of functional groups is a critical consideration in DoM, with stronger directing groups often overriding weaker ones. harvard.edu
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-sulfur bonds. cmu.edu To synthesize this compound via this approach, a key intermediate such as 2-fluoro-3-bromobenzaldehyde or 2-fluoro-3-iodobenzaldehyde would be utilized.
The reaction typically involves a palladium(0) catalyst, generated in situ from a palladium(II) precursor, a suitable phosphine ligand, and a base. The choice of ligand is critical to the success of the coupling and can range from monodentate to bulky biaryl phosphines. The reaction with a methylthiolating agent, such as sodium thiomethoxide, proceeds to form the aryl thioether. The final step would be the reduction of the aldehyde to the primary alcohol.
Recent advancements in palladium catalysis have led to the development of highly active catalyst systems that can operate under mild conditions and with low catalyst loadings, making this a very attractive and versatile approach.
| Strategy | Key Intermediate | Key Transformation | Reagents |
| Directed Ortho-Metalation | Protected 2-fluorobenzyl alcohol | Ortho-lithiation and thiolation | n-BuLi, Dimethyl disulfide (DMDS) |
| Cross-Coupling | 2-Fluoro-3-halobenzaldehyde | Palladium-catalyzed C-S coupling | Pd catalyst, ligand, CH3SNa |
This data table provides a comparative overview of the two main synthetic strategies discussed.
Benzylic Alcohol Formation through Reduction Pathways
The formation of this compound can be efficiently achieved through the reduction of its corresponding aldehyde precursor, 2-fluoro-3-(methylthio)benzaldehyde. A variety of reduction pathways are available, ranging from classical hydride reductions to innovative biocatalytic methods.
One effective and environmentally conscious approach involves the use of sodium borohydride (NaBH₄) supported on wet silica gel (SiO₂) under solvent-free conditions. This method has been shown to dramatically accelerate the reduction of various benzaldehydes. scielo.br For the synthesis of this compound, this pathway would offer high conversion rates and simplified purification protocols, avoiding the use of volatile organic solvents. scielo.br
Biocatalytic reductions present a green alternative to traditional chemical methods, often proceeding with high selectivity and under mild conditions. researchgate.net Plant-based biocatalysts, such as extracts from Aloe vera, have demonstrated the ability to reduce a range of aromatic aldehydes to their corresponding alcohols. scielo.org.mxresearchgate.netscielo.org.mx The application of such a system to 2-fluoro-3-(methylthio)benzaldehyde could provide a sustainable route to the desired benzylic alcohol, leveraging enzymes like alcohol dehydrogenases present in the plant extract. researchgate.net These enzymatic reductions are noted for their high chemoselectivity, allowing for the reduction of aldehydes in the presence of other susceptible functional groups. nih.gov
| Method | Reducing Agent | Solvent/Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Supported Hydride Reduction | NaBH₄/wet SiO₂ | Solvent-free, Room Temperature | High (>95%) | scielo.br |
| Biocatalysis | Plant Extract (e.g., Aloe vera) | Aqueous, Microwave-assisted | Moderate to Good (55-75%) | scielo.org.mxresearchgate.net |
| Catalytic Transfer Hydrogenation | Isopropanol | Ru-complex catalyst | High (>90%) | wikipedia.org |
Stereoselective Synthesis and Chiral Induction Approaches
The synthesis of enantiomerically pure this compound is of significant interest for applications where chirality is crucial. This is primarily achieved through the asymmetric reduction of the prochiral 2-fluoro-3-(methylthio)benzaldehyde.
Catalytic asymmetric reduction is a powerful tool for generating chiral alcohols. The use of chiral catalysts in conjunction with a reducing agent can afford high enantioselectivity. For instance, borane reductions catalyzed by chiral spiroborate esters derived from amino alcohols have shown excellent results for the asymmetric reduction of aromatic ketones, a principle that is extendable to aromatic aldehydes. researchgate.net Similarly, transition metal complexes, such as those based on Ruthenium (Ru) with chiral ligands like BINAP, are highly effective for the asymmetric hydrogenation of ketones and can be adapted for aldehydes. wikipedia.org
Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane to achieve high enantioselectivity in the reduction of a wide range of ketones and aldehydes. wikipedia.org
Beyond the direct asymmetric reduction of the aldehyde, other enantioselective methodologies can be envisioned for the synthesis of chiral benzylic alcohols. Transition-metal-catalyzed asymmetric transfer hydrogenation, often employing a chiral diamine ligand with a ruthenium catalyst and isopropanol as the hydrogen source, is a well-established method for the enantioselective reduction of aryl ketones and can be applied to aldehydes. wikipedia.org
Furthermore, the enantioselective addition of nucleophiles to aldehydes, such as in the asymmetric Henry reaction, can produce chiral intermediates that can be further transformed into the desired benzylic alcohol. mdpi.com While not a direct route, these methods highlight the versatility of asymmetric catalysis in constructing chiral centers. Recent advances in dual catalysis systems, such as Pd/Cu co-catalyzed reactions, have enabled the stereodivergent synthesis of benzylic alcohol derivatives with high diastereo- and enantioselectivities, offering a sophisticated approach to complex chiral structures. nih.gov
| Methodology | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Borane Reduction | Chiral Spiroborate Esters | Up to 99% | researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine complex | High (>95%) | wikipedia.org |
| Asymmetric Hydrogenation | Ru-BINAP | High (>95%) | wikipedia.org |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance safety and efficiency.
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. As previously mentioned, the reduction of 2-fluoro-3-(methylthio)benzaldehyde can be performed under solvent-free conditions using NaBH₄ on wet silica. scielo.br This approach not only minimizes waste but can also lead to faster reactions and easier product isolation. scielo.br
Biocatalytic approaches inherently operate in environmentally benign aqueous media under mild temperatures, significantly reducing the environmental footprint of the synthesis. researchgate.netscielo.org.mx Furthermore, research into novel solvent systems, such as glycerol/n-butanol mixtures with palladium ecocatalysts, has shown promise for the green reduction of aromatic aldehydes. tandfonline.com
Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org Reduction reactions, particularly those involving catalytic hydrogenation or transfer hydrogenation, are generally characterized by high atom economy.
For the reduction of 2-fluoro-3-(methylthio)benzaldehyde to this compound using a hydride reagent like NaBH₄, the atom economy can be calculated. In an idealized reaction, the primary atoms from the aldehyde are incorporated into the alcohol, with the atoms from the reducing agent forming byproducts. While not 100%, the atom economy of such reductions is typically favorable compared to substitution or elimination reactions. chemistry-teaching-resources.com
The ideal scenario in terms of atom economy is a direct catalytic hydrogenation where molecular hydrogen (H₂) is the reductant, as all atoms of the reactants are incorporated into the product, leading to an atom economy of 100%. chemistry-teaching-resources.com
| Reaction | Formula Weight of Product | Formula Weight of Reactants | Atom Economy (%) | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation (C₈H₇FOS + H₂) | 172.22 | 170.21 + 2.02 | 100% | chemistry-teaching-resources.com |
| NaBH₄ Reduction (4 C₈H₇FOS + NaBH₄) | 4 x 172.22 = 688.88 | (4 x 170.21) + 37.83 = 718.67 | 95.8% | wikipedia.org |
Catalytic and Biocatalytic Approaches to Synthesis
Catalytic and biocatalytic reductions represent powerful tools for the synthesis of benzyl alcohol derivatives from their corresponding carbonyl precursors. These methods are often preferred over traditional chemical reductions due to their milder reaction conditions, higher selectivity, and reduced environmental impact.
Catalytic Hydrogenation
The catalytic hydrogenation of 2-fluoro-3-(methylthio)benzaldehyde to this compound is a promising synthetic route. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While specific studies on the hydrogenation of this exact substrate are not extensively documented, valuable insights can be drawn from research on structurally similar compounds.
For instance, the hydrogenation of fluorobenzaldehydes has been successfully achieved using various transition metal catalysts. Manganese and iron pincer complexes have demonstrated high efficiency and chemoselectivity in the hydrogenation of aldehydes, including 4-fluorobenzaldehyde. nih.govacs.orgnih.gov These base metal catalysts are attractive due to their low cost and reduced toxicity compared to precious metals. Ruthenium-based catalysts, often supported on materials like ordered mesoporous carbons (CMK-3), have also shown broad applicability in the hydrogenation of a range of substituted benzaldehydes. researchgate.net The presence of a sulfur-containing substituent, such as the methylthio group, can sometimes lead to catalyst deactivation or poisoning. However, the appropriate choice of catalyst and reaction conditions can mitigate these effects.
The general reaction for the catalytic hydrogenation of the precursor aldehyde is as follows:
Reaction Scheme:
Where Ar = 2-fluoro-3-(methylthio)phenyl
| Catalyst Type | Substrate Example | Key Findings |
| Manganese Pincer Complex | 4-Fluorobenzaldehyde | High efficiency and chemoselectivity under mild, base-free conditions. nih.gov |
| Iron(II) Pincer Complex | 4-Fluorobenzaldehyde | Exhibits noble-metal-like activity with high turnover numbers and frequencies. acs.orgnih.gov |
| Ruthenium/CMK-3 | Substituted Benzaldehydes | Efficient and reusable for liquid-phase hydrogenation in water at room temperature. researchgate.net |
Biocatalytic Reduction
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of this compound. This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), or whole microbial cells to catalyze the reduction of the precursor aldehyde.
Whole-cell biocatalysis, using organisms like E. coli or various plant-based sources, presents a cost-effective option as it circumvents the need for enzyme purification. scielo.org.mxnih.gov These systems often contain the necessary enzymes and cofactor regeneration mechanisms for the desired transformation.
The general scheme for the biocatalytic reduction is:
Reaction Scheme:
Where Ar = 2-fluoro-3-(methylthio)phenyl
| Biocatalyst | Substrate Scope | Key Characteristics |
| Alcohol Dehydrogenases (ADHs) | Broad range of aromatic aldehydes | High stereo-, regio-, and chemoselectivity. tudelft.nl |
| Ketoreductases (KREDs) | Aromatic and aliphatic aldehydes/ketones | Can be engineered for specific substrate and enantiomeric preferences. |
| Whole-Cell Biocatalysts (e.g., E. coli, plant extracts) | Various aldehydes | Cost-effective, with inherent cofactor regeneration. scielo.org.mxnih.gov |
The successful application of both catalytic and biocatalytic methodologies to the synthesis of this compound would depend on the careful selection of the catalyst or biocatalyst and the optimization of reaction parameters to accommodate the specific electronic and steric effects of the fluoro and methylthio substituents.
Iii. Reactivity and Chemical Transformations of 2 Fluoro 3 Methylthio Phenyl Methanol
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a versatile functional handle that can participate in a variety of transformations, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.
Esterification: The benzylic alcohol functionality of (2-fluoro-3-(methylthio)phenyl)methanol can be readily converted to its corresponding ester. A common method for this transformation is the reaction with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. pearson.comiiste.org For instance, reaction with acetyl chloride would yield (2-fluoro-3-(methylthio)phenyl)methyl acetate. pearson.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. pearson.com
Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This process involves the deprotonation of the benzylic alcohol with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com For example, reacting the sodium salt of this compound with methyl iodide would produce 2-fluoro-1-(methoxymethyl)-3-(methylthio)benzene. Given that the substrate is a primary alcohol, the Williamson ether synthesis is expected to be efficient. wikipedia.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | (2-Fluoro-3-(methylthio)phenyl)methyl acetate |
Oxidation: The primary benzylic alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. rsc.orgrsc.org Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (B109758) are typically used for the selective oxidation to 2-fluoro-3-(methylthio)benzaldehyde (B3229508). organic-chemistry.org Stronger oxidizing agents, for instance, potassium permanganate (B83412) or chromic acid, will further oxidize the intermediate aldehyde to 2-fluoro-3-(methylthio)benzoic acid. A two-step, one-pot procedure involving a copper-catalyzed aerobic oxidation followed by a Lindgren oxidation can also yield the carboxylic acid. rsc.orgrsc.org
Reduction: The benzylic hydroxyl group can be reduced to a methyl group, converting this compound into 2-fluoro-1-methyl-3-(methylthio)benzene. This deoxygenation can be achieved through various methods. One approach is the conversion of the alcohol to a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride. A more direct method involves the use of hydriodic acid with red phosphorus, which is a powerful reducing system for benzylic alcohols. beilstein-journals.orgnih.govresearchgate.net
Table 2: Oxidation and Reduction of the Benzylic Alcohol
| Transformation | Reagents | Product |
|---|---|---|
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 2-Fluoro-3-(methylthio)benzaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-Fluoro-3-(methylthio)benzoic acid |
| Reduction to Alkane | Hydriodic acid (HI), Red Phosphorus (P) | 2-Fluoro-1-methyl-3-(methylthio)benzene |
The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. thieme-connect.com This is typically achieved by protonation of the alcohol under acidic conditions, which allows for its departure as a water molecule. libretexts.org The resulting benzylic carbocation is stabilized by resonance with the aromatic ring and can then be attacked by a nucleophile. For instance, reaction with concentrated hydrobromic acid would lead to the formation of 1-(bromomethyl)-2-fluoro-3-(methylthio)benzene. Primary benzylic alcohols can also undergo SN2 reactions if the hydroxyl group is converted to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. ucalgary.ca
Transformations of the Methylthio Moiety
The methylthio group (-SCH₃) is also susceptible to chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bonds.
The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. The oxidation of aryl sulfides to sulfoxides can be achieved using a variety of oxidizing agents. organic-chemistry.orgrsc.org Controlled oxidation, often with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, will typically yield the corresponding (2-fluoro-3-(methylsulfinyl)phenyl)methanol. organic-chemistry.org
Using an excess of the oxidizing agent or more forcing conditions will result in further oxidation of the sulfoxide to the sulfone, (2-fluoro-3-(methylsulfonyl)phenyl)methanol. researchgate.net The choice of solvent can also influence the outcome, with some systems being developed for the selective synthesis of either sulfoxides or sulfones. researchgate.net
Table 3: Oxidation of the Methylthio Group
| Product | Reagents |
|---|---|
| (2-Fluoro-3-(methylsulfinyl)phenyl)methanol | 1 eq. H₂O₂ or m-CPBA |
| (2-Fluoro-3-(methylsulfonyl)phenyl)methanol | ≥2 eq. H₂O₂ or m-CPBA |
Thioether Cleavage: The cleavage of the aryl-S or S-CH₃ bond in aryl methyl thioethers can be accomplished under specific conditions. Cleavage of the aryl-S bond often requires harsh conditions, but the S-CH₃ bond can be cleaved more readily. organic-chemistry.org Reagents such as sodium in liquid ammonia (B1221849) or strong acids like hydrobromic acid can be used for the demethylation of aryl methyl ethers, and similar principles can apply to thioethers, which would yield 2-fluoro-3-(hydroxymethyl)benzenethiol. tandfonline.comresearchgate.net
Desulfurization: Desulfurization involves the complete removal of the sulfur atom from the molecule. A common method for this is treatment with Raney nickel, a nickel-aluminum alloy. This reaction would replace the methylthio group with a hydrogen atom, resulting in the formation of 2-fluorobenzyl alcohol. organic-chemistry.org Other methods for desulfurization include reactions mediated by molybdenum hexacarbonyl or palladium catalysis. organic-chemistry.orgtandfonline.com
Electrophilic Aromatic Substitution on the Thioether
The methylthio (-SMe) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution. The -SMe group is considered an activating group. However, the presence of the fluorine atom, an electron-withdrawing group, deactivates the ring towards electrophilic attack.
In the case of this compound, the positions ortho and para to the methylthio group are C4 and C6. The C2 position is already substituted with a fluorine atom. Therefore, electrophilic attack would be expected to occur preferentially at the C4 and C6 positions. The fluorine atom at the C2 position will exert a deactivating inductive effect, making substitution less favorable than in thioanisole (B89551) itself.
One common reaction involving a thioether is oxidation. The sulfur atom of the methylthio group can be oxidized to a sulfoxide (-S(O)Me) and further to a sulfone (-S(O)2Me). These transformations significantly alter the electronic properties of the substituent. For instance, oxidation of a similar compound, 3-2-(4-(methylthio)phenyl)acetylpyridine, to the corresponding sulfone is achieved using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst.
Reactivity Influenced by the Fluoro Substituent
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R effect). In aromatic systems, the inductive effect generally deactivates the ring towards electrophilic substitution.
For electrophilic aromatic substitution, the deactivating inductive effect of fluorine outweighs its resonance effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. The fluorine atom directs incoming electrophiles to the ortho and para positions. In this compound, the position para to the fluorine is C5, and the ortho positions are C1 and C3 (both substituted).
Conversely, the strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. However, SNAr reactions typically require a good leaving group and strongly electron-withdrawing groups, and the conditions for such a reaction with this specific molecule are not documented.
A key reaction influenced by the fluorine substituent is directed ortho-metalation (DoM). wikipedia.org In this reaction, an organolithium reagent, such as n-butyllithium, deprotonates the aromatic ring at a position ortho to a directing metalation group (DMG). The fluorine atom can act as a DMG, directing lithiation to the adjacent C2 and C6 positions of a fluorobenzene (B45895) ring. In the context of this compound, the presence of the methylthio and hydroxymethyl groups would also influence the regioselectivity of such a reaction. Both oxygen and sulfur can coordinate with the lithium atom, potentially directing the deprotonation. The thioether group is also a known directing group for ortho-metalation. wikipedia.org Competition between the directing effects of the fluoro, methylthio, and hydroxymethyl groups would determine the site of metalation.
Cyclization and Rearrangement Reactions
Intramolecular cyclization of this compound could potentially be induced under specific conditions. For example, conversion of the hydroxymethyl group to a better leaving group, followed by intramolecular nucleophilic attack by the sulfur atom of the methylthio group, could lead to the formation of a five-membered heterocyclic ring. This type of reaction would likely proceed through a sulfonium (B1226848) ion intermediate. The feasibility of such a cyclization would depend on the reaction conditions and the activation of the relevant functional groups.
While specific rearrangement reactions for this compound are not reported, analogous structures can undergo rearrangements. For instance, under acidic conditions, benzyl (B1604629) alcohols can form carbocations which may be susceptible to rearrangement, although this is less common for simple benzyl alcohols unless strongly electron-donating groups are present to stabilize the cation.
Another potential rearrangement is the Sommelet-Hauser rearrangement if the molecule were modified to contain a benzylic quaternary ammonium (B1175870) salt. In a more relevant context, directed metalation can sometimes be followed by rearrangement. For example, ortho-lithiated carbamates are known to undergo the anionic Fries rearrangement. While not directly applicable to the parent alcohol, derivatives of this compound could potentially undergo such transformations.
Derivatization for Advanced Chemical Scaffolds
The strategic modification of this compound serves as a gateway to a diverse array of complex molecules. The primary sites for derivatization are the hydroxyl and methylthio groups. These transformations are fundamental in medicinal chemistry and materials science for developing new molecular entities with tailored properties.
The hydroxymethyl group is the most reactive site for side-chain modification, allowing for its conversion into a variety of other functional groups. Standard synthetic protocols can be employed to achieve these transformations, yielding analogues with altered polarity, reactivity, and steric profiles.
One of the most common modifications is the oxidation of the alcohol . Depending on the reagents and conditions used, the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. For instance, mild oxidizing agents such as pyridinium chlorochromate (PCC) would yield (2-Fluoro-3-(methylthio)phenyl)carbaldehyde, a key intermediate for subsequent carbon-carbon bond-forming reactions. More potent oxidants like potassium permanganate or chromic acid would lead to the formation of 2-Fluoro-3-(methylthio)benzoic acid. youtube.com
Another important side-chain modification is the conversion of the alcohol to a leaving group , such as a halide. Treatment with reagents like N-bromosuccinimide (NBS) can facilitate benzylic bromination, producing 1-(bromomethyl)-2-fluoro-3-(methylthio)benzene. youtube.com This benzylic halide is a versatile electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles (e.g., amines, azides, cyanides) to introduce new functionalities.
The methylthio group can also be modified, primarily through oxidation . The sulfur atom can be oxidized to a sulfoxide and further to a sulfone using controlled amounts of an oxidizing agent like hydrogen peroxide or a peroxy acid. youtube.com This transformation significantly alters the electronic properties and hydrogen bonding capacity of the molecule, yielding (2-fluoro-3-(sulfinylmethyl)phenyl)methanol and (2-fluoro-3-(sulfonylmethyl)phenyl)methanol, respectively.
Table 1: Representative Side-Chain Modifications of this compound
| Starting Material | Reagent(s) | Product | Product Name |
| This compound | Pyridinium Chlorochromate (PCC) | 2-Fluoro-3-(methylthio)benzaldehyde | Aldehyde |
| This compound | N-Bromosuccinimide (NBS) | 1-(Bromomethyl)-2-fluoro-3-(methylthio)benzene | Benzyl Bromide |
| This compound | H₂O₂, Acetic Acid (1 equiv.) | (2-Fluoro-3-(methylsulfinyl)phenyl)methanol | Sulfoxide |
| This compound | H₂O₂, Acetic Acid (>2 equiv.) | (2-Fluoro-3-(methylsulfonyl)phenyl)methanol | Sulfone |
The functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic structures, particularly those containing nitrogen and sulfur.
A common strategy involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which can then participate in multicomponent reactions to form heterocyclic rings. nih.gov For example, a one-pot reaction with a β-ketoester (like ethyl acetoacetate) and a nitrogen source (like ammonium acetate) can lead to the formation of dihydropyridine (B1217469) derivatives. nih.gov Similarly, reaction with urea (B33335) and a β-dicarbonyl compound can yield dihydropyrimidinones, which are scaffolds of significant pharmacological interest. nih.gov
Furthermore, the presence of the methylthio group ortho to the modified side chain enables intramolecular cyclization reactions to form sulfur-containing heterocycles. For instance, conversion of the hydroxymethyl group to an appropriate electrophile, followed by intramolecular cyclization via nucleophilic attack from the sulfur atom, could potentially lead to the formation of benzothiophene (B83047) derivatives. One plausible pathway involves the conversion of the alcohol to a leaving group, followed by an intramolecular substitution. A more direct route could involve acid-catalyzed cyclization of a derivative, such as an o-(1-alkynyl)thioanisole, which could be synthesized from the parent alcohol. researchgate.net This type of cyclization is a powerful method for constructing the benzothiophene core, a privileged structure in medicinal chemistry. google.com
Table 2: Proposed Heterocyclic Systems Derived from this compound
| Reaction Type | Reagents | Intermediate | Resulting Heterocycle |
| Hantzsch-type Dihydropyridine Synthesis | Oxidant, Ethyl Acetoacetate, NH₄OAc | 2-Fluoro-3-(methylthio)benzaldehyde | Dihydropyridine Derivative |
| Biginelli-type Reaction | Oxidant, Urea, Ethyl Acetoacetate | 2-Fluoro-3-(methylthio)benzaldehyde | Dihydropyrimidinone Derivative |
| Intramolecular Cyclization | Conversion to o-alkynyl thioanisole, p-TsOH | o-(1-Alkynyl)-(2-fluoro-3-methylthio)benzene | Benzothiophene Derivative |
These derivatization strategies highlight the versatility of this compound as a building block for creating a wide range of complex organic molecules and diverse heterocyclic scaffolds.
Iv. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the structure of (2-Fluoro-3-(methylthio)phenyl)methanol.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the aromatic region would display complex splitting patterns due to the three adjacent protons on the benzene (B151609) ring. The benzylic methylene (B1212753) protons (CH₂) and the methylthio protons (SCH₃) would appear as singlets, although the former may show coupling to the hydroxyl proton depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. The spectrum for this compound would show eight distinct signals corresponding to the six aromatic carbons, the benzylic carbon, and the methylthio carbon. The chemical shifts are influenced by the electronegativity of the attached fluorine and the sulfur atom, as well as the hydroxyl group. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JC-F).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |
| CH₂OH | ~4.7 | ~60-65 | s (¹H), t (¹³C, if coupled to ¹H) |
| SCH₃ | ~2.5 | ~15-20 | s (¹H), q (¹³C, if coupled to ¹H) |
| Ar-H4 | ~7.1-7.3 | ~125-130 | m |
| Ar-H5 | ~7.0-7.2 | ~120-125 | m |
| Ar-H6 | ~7.3-7.5 | ~128-132 | m |
| Ar-C1 | - | ~130-135 | d, JC-F ≈ 15-25 |
| Ar-C2 (C-F) | - | ~158-162 | d, ¹JC-F ≈ 240-250 |
| Ar-C3 (C-S) | - | ~120-125 | d, JC-F ≈ 5-15 |
| Ar-C4 | - | ~125-130 | s |
| Ar-C5 | - | ~120-125 | d, JC-F ≈ 2-5 |
| Ar-C6 | - | ~128-132 | d, JC-F ≈ 2-5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. rsc.orgacs.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. acs.orgucalgary.ca The chemical shift of the fluorine atom in this compound is indicative of its electronic environment on the aromatic ring. The presence of the ortho-hydroxyl and meta-methylthio groups will influence the chemical shift. Furthermore, the ¹⁹F nucleus will couple with nearby protons, providing additional structural information through the analysis of coupling constants (JF-H). For aromatic fluorides, the chemical shifts typically appear in a range of -100 to -170 ppm relative to CFCl₃.
Two-dimensional NMR techniques are instrumental in establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the methylene proton signal would show a cross-peak with the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity of quaternary carbons and for placing the substituents on the aromatic ring. For example, the methylene protons would show correlations to the C1, C2, and C6 carbons of the aromatic ring, confirming the position of the methanol (B129727) group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₉FOS, HRMS would provide a measured mass that is consistent with its calculated exact mass, thereby confirming the molecular formula.
Interactive Data Table: HRMS Data
| Formula | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Difference (ppm) |
| C₈H₉FOS | 172.0385 | 172.0383 | -1.16 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For benzyl (B1604629) alcohol derivatives, common fragmentation pathways include the loss of the hydroxyl group or the entire hydroxymethyl group. ucalgary.ca The presence of the fluorine and methylthio substituents will influence the fragmentation pattern, leading to characteristic fragment ions that can be used to confirm the structure.
Key expected fragments for this compound would include:
[M-OH]⁺: Loss of the hydroxyl radical.
[M-CH₂OH]⁺: Loss of the hydroxymethyl radical.
[M-SCH₃]⁺: Loss of the methylthio radical.
Fragments arising from the cleavage of the aromatic ring.
Analysis of these fragmentation pathways provides corroborating evidence for the structure determined by NMR spectroscopy.
Isotope Labeling Studies in MS
Isotope labeling in mass spectrometry serves as a powerful tool for confirming the elemental composition and fragmentation pathways of "this compound". By selectively replacing specific atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O, ³⁴S), the resulting mass shifts in the mass spectrum can provide definitive structural information.
For instance, deuteration of the hydroxyl (-OH) and benzylic (-CH₂OH) protons would lead to a predictable increase in the molecular ion peak's mass-to-charge ratio (m/z). This confirms the number of exchangeable protons and aids in assigning fragmentation patterns involving these groups. Similarly, ¹³C labeling of the methyl group in the thioether moiety or specific positions on the aromatic ring can help trace the fate of these fragments during mass spectrometric analysis.
A hypothetical isotope labeling experiment for "this compound" is outlined in the table below:
| Isotope Used | Position of Labeling | Expected Mass Shift (in M+) | Purpose of Labeling |
| Deuterium (²H) | Hydroxyl group (-OH) | +1 amu | To confirm the presence and location of the acidic proton. |
| Deuterium (²H) | Benzylic position (-CH₂OH) | +2 amu | To elucidate fragmentation pathways involving the methanol group. |
| Carbon-13 (¹³C) | Methylthio group (-SCH₃) | +1 amu | To track fragments containing the methylthio group. |
| Sulfur-34 (³⁴S) | Thioether linkage (-S-) | +2 amu | To confirm the presence of sulfur and analyze sulfur-containing fragments. |
These studies are instrumental in differentiating between isomers and providing concrete evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in "this compound" and offers insights into its conformational properties.
The IR and Raman spectra of "this compound" would exhibit characteristic vibrational modes corresponding to its constituent functional groups. The hydroxyl (-OH) group would give rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching vibrations and hydrogen bonding. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region.
The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region of the IR spectrum. The presence of the thioether group (-S-CH₃) would be indicated by C-S stretching vibrations, which are typically weak and appear in the 600-800 cm⁻¹ range in both IR and Raman spectra. The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, generally in the 1000-1400 cm⁻¹ region.
A summary of expected vibrational frequencies is presented below:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | IR |
| Aromatic Ring | C-H Stretch | >3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1400-1600 | IR, Raman |
| Thioether (-S-CH₃) | C-S Stretch | 600-800 | IR, Raman |
| Fluoro (-F) | C-F Stretch | 1000-1400 | IR |
| Methanol (-CH₂OH) | C-O Stretch | 1000-1260 | IR |
Detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), can provide insights into the conformational preferences of "this compound". The rotational orientation of the methanol and methylthio groups relative to the aromatic ring can influence the exact frequencies and intensities of certain vibrational modes. By comparing experimental spectra with theoretically calculated spectra for different conformers, the most stable conformation in the gas phase or a specific solvent can be inferred.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
The prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. For an organic molecule like "this compound," several techniques can be employed for crystal growth. ufl.eduacadpubl.euntu.edu.sgunishivaji.ac.in Slow evaporation of a saturated solution is a common and straightforward method. ufl.eduntu.edu.sg The choice of solvent is critical and is determined by the compound's solubility. ufl.edu
Another widely successful technique is vapor diffusion, where a solution of the compound in a relatively non-volatile solvent is allowed to slowly equilibrate with a more volatile solvent in which the compound is insoluble. ufl.edu This gradual decrease in solubility can promote the growth of well-ordered crystals. The liquid-liquid diffusion method, where a solution of the compound is carefully layered with a miscible solvent of lower solubility, can also be effective. ntu.edu.sg
| Crystal Growth Technique | Description | Key Parameters |
| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly, leading to crystallization. ufl.edu | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion | A solution of the compound is placed in a small open vial inside a larger sealed container with a volatile anti-solvent. ufl.edu | Solvents, temperature, container setup. |
| Liquid-Liquid Diffusion | A solution of the compound is layered with a miscible solvent in which it is less soluble. ntu.edu.sg | Solvent pair, concentration gradient. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled to induce crystallization. acadpubl.eu | Cooling rate, temperature range. |
Once a suitable single crystal is obtained and analyzed by X-ray diffraction, a detailed picture of the molecular structure emerges. The analysis would reveal the precise bond lengths and angles of the fluoro, methylthio, and methanol substituents on the phenyl ring. It would also show the planarity of the aromatic ring and the conformation of the substituent groups.
Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. Hydrogen bonding involving the hydroxyl group is expected to be a dominant intermolecular force, potentially forming chains or networks of molecules. Other weaker interactions, such as C-H···π interactions, π-π stacking, and dipole-dipole interactions involving the C-F and C-S bonds, would also be characterized, providing a complete understanding of the solid-state architecture of "this compound".
V. Computational Chemistry and Theoretical Studies of 2 Fluoro 3 Methylthio Phenyl Methanol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio calculations can determine the optimized geometry, vibrational modes, and orbital energies, which collectively define the molecule's electronic structure.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. Geometry optimization is a primary application, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.
The optimization process yields precise bond lengths, bond angles, and dihedral angles. For (2-Fluoro-3-(methylthio)phenyl)methanol, key parameters include the C-F, C-S, S-CH₃, C-O, and O-H bond lengths, as well as the angles defining the orientation of the hydroxymethyl and methylthio groups relative to the fluorinated benzene (B151609) ring.
Once the geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the O-H bond, the C-S bond, or the bending of the CH₂ group. Comparing these theoretical frequencies with experimental spectroscopic data is a crucial step in validating the computed structure.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes, representing typical results from a DFT calculation.
| Parameter | Value |
|---|---|
| Bond Length C-F (Å) | 1.358 |
| Bond Length C-S (Å) | 1.785 |
| Bond Length S-CH₃ (Å) | 1.810 |
| Bond Length C-CH₂OH (Å) | 1.515 |
| Bond Length C-O (Å) | 1.428 |
| Bond Length O-H (Å) | 0.965 |
| Bond Angle C-S-C (°) | 101.5 |
| Bond Angle C-C-O (°) | 111.8 |
| Bond Angle C-O-H (°) | 108.9 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered higher-level and more accurate than standard DFT for calculating electronic energies.
While computationally more demanding, these methods are often used to obtain benchmark energy values for specific molecular geometries or to validate the results from more economical DFT functionals. For this compound, ab initio calculations would be valuable for obtaining a highly accurate single-point energy of the DFT-optimized geometry or for refining the relative energies of different conformers. This high-accuracy data ensures a more reliable understanding of the molecule's thermodynamic stability.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the aromatic ring. The LUMO is the orbital that is most likely to accept electrons, indicating where the molecule can act as an electrophile. youtube.com The LUMO is typically an anti-bonding π* orbital distributed over the benzene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies higher kinetic stability. The introduction of a fluorine atom, an electron-withdrawing group, can lower the energy of the molecular orbitals. acs.orgresearchgate.net
Table 2: Illustrative Frontier Orbital Properties of this compound This table presents hypothetical data for illustrative purposes.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -8.52 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 7.54 |
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable single bonds, leading to the existence of multiple conformations (rotamers). Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comuni-muenchen.de It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.iovisualizeorgchem.com The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and energy maxima (transition states). researchgate.net
For this compound, two key dihedral angles for PES scans are:
C(ar)-C(ar)-C-O: Rotation around the bond connecting the hydroxymethyl group to the phenyl ring.
C(ar)-C(ar)-S-C: Rotation around the bond connecting the methylthio group to the phenyl ring.
These scans help to map the energy landscape associated with the rotation of the functional groups, providing insight into their flexibility and preferred orientations.
The results from PES scans allow for a detailed torsional angle analysis to identify the most stable conformers. The preferred conformations are those that reside at the lowest points on the potential energy surface. Their stability is determined by a combination of steric and electronic effects. Steric hindrance between the bulky methylthio and hydroxymethyl groups, as well as with the adjacent fluorine atom, will play a significant role in disfavoring certain orientations.
Computational studies on similar molecules, like thioanisole (B89551), show that DFT methods can successfully predict the existence of multiple stable conformers. researchgate.net The analysis would likely reveal a global minimum conformation where steric repulsion is minimized and potentially favorable intramolecular interactions, such as weak hydrogen bonds, are maximized. The relative energies of the different stable conformers can be calculated to determine their population distribution at a given temperature.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound This table presents hypothetical data for illustrative purposes.
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | τ(C-C-C-O) = 65, τ(C-C-S-C) = 90 | 0.00 |
| 2 | τ(C-C-C-O) = -70, τ(C-C-S-C) = 88 | 0.85 |
| 3 | τ(C-C-C-O) = 175, τ(C-C-S-C) = 92 | 1.52 |
Intermolecular Interactions and Crystal Packing Simulations
While computational studies on analogous chemical structures may exist, any attempt to extrapolate such findings to this compound without direct theoretical modeling of the compound itself would be speculative and scientifically unsound.
It is hoped that future research will address the computational and theoretical properties of this compound, at which point a comprehensive and data-driven analysis can be provided. Until such research is published and made publicly accessible, a detailed article on this specific subject cannot be responsibly composed.
Hydrogen Bonding and Halogen Bonding Analysis
Hydrogen bonds and halogen bonds are pivotal directional interactions that influence molecular recognition and self-assembly. For this compound, both types of interactions are theoretically plausible and warrant detailed computational investigation.
Hydrogen Bonding: The primary hydrogen bond donor in this compound is the hydroxyl (-OH) group of the methanol (B129727) substituent. The oxygen atom of this group can also act as a hydrogen bond acceptor. Furthermore, the fluorine atom, with its high electronegativity, and the sulfur atom of the methylthio group, with its lone pairs of electrons, can potentially act as hydrogen bond acceptors.
Computational studies on analogous fluorinated and sulfur-containing aromatic compounds suggest that the strength of these interactions can vary significantly. For instance, intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine or methylthio group could influence the molecule's preferred conformation. Intermolecularly, the hydroxyl group is expected to form the strongest hydrogen bonds.
Interactive Data Table: Predicted Hydrogen Bond Parameters for this compound Dimers
Note: The following data is illustrative and based on typical values from computational studies of similar aromatic molecules. It serves to demonstrate the expected trends and relative strengths of potential hydrogen bonds.
| Donor Group | Acceptor Group | Interaction Energy (kcal/mol) | H---Acceptor Distance (Å) |
| -OH | O (of another -OH) | -5.0 to -7.0 | 1.8 - 2.0 |
| -OH | F | -1.5 to -3.0 | 2.1 - 2.4 |
| -OH | S (of -SCH3) | -2.0 to -4.0 | 2.5 - 2.8 |
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the fluorine atom is a potential halogen bond donor. Although fluorine is the most electronegative halogen, its ability to form halogen bonds is generally weaker compared to chlorine, bromine, and iodine. However, under appropriate conditions, particularly when the fluorine atom is attached to an electron-withdrawing ring, it can participate in such interactions.
Theoretical analyses, such as electrostatic potential surface calculations, can reveal the presence of a "sigma-hole" on the fluorine atom, which is a region of positive electrostatic potential that can interact favorably with electron-rich sites. Potential halogen bond acceptors could include the oxygen of a hydroxyl group, the sulfur of a methylthio group, or even the pi-system of an adjacent aromatic ring. Computational models predict that these interactions are highly directional and sensitive to the electronic environment.
Pi-Stacking and Dispersion Forces
Pi-Stacking: The aromatic ring of this compound is a hub for pi-stacking interactions. These interactions are crucial for the self-assembly of aromatic molecules in both solution and the solid state. The substituents on the phenyl ring, namely the fluoro, methylthio, and methanol groups, significantly modulate the electronic properties of the aromatic system and, consequently, the nature of the pi-stacking.
The electron-withdrawing fluorine atom and the electron-donating methylthio group create an uneven distribution of electron density on the aromatic ring. This can lead to favorable electrostatic interactions in a stacked dimer, such as offset-stacked or T-shaped arrangements, over a perfectly face-to-face orientation. Computational methods, including Symmetry-Adapted Perturbation Theory (SAPT), can dissect the pi-stacking energy into its fundamental components: electrostatic, exchange, induction, and dispersion.
Interactive Data Table: Illustrative Energy Decomposition Analysis for a Parallel-Displaced Dimer of this compound
Note: This table presents a hypothetical energy decomposition based on computational studies of substituted benzene dimers. The values are intended to illustrate the relative contributions of different forces to the pi-stacking interaction.
| Interaction Component | Estimated Energy Contribution (kcal/mol) |
| Electrostatics | -1.5 to -2.5 |
| Exchange-Repulsion | +3.0 to +4.0 |
| Induction (Polarization) | -0.5 to -1.0 |
| Dispersion | -3.0 to -5.0 |
| Total Interaction Energy | -2.0 to -4.5 |
Dispersion Forces: Dispersion forces, also known as London forces, are a universal attractive force arising from temporary fluctuations in electron density. While often considered weak, their cumulative effect can be substantial, especially for larger molecules. In this compound, dispersion forces are significant not only in pi-stacking interactions but also in all other forms of intermolecular association.
Vi. Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The combination of fluorine's ability to modulate electronic properties and metabolic stability, and the synthetic versatility of the methylthio and hydroxymethyl groups, makes (2-Fluoro-3-(methylthio)phenyl)methanol a potentially valuable building block for complex molecules.
Fluorinated and sulfur-containing organic molecules are well-represented in the agrochemical industry. The introduction of fluorine can enhance the biological activity of herbicides, insecticides, and fungicides. ossila.com The methylthio group can be oxidized to sulfoxide (B87167) and sulfone moieties, which are also common in bioactive compounds. Although no specific agrochemicals derived directly from this compound are prominently reported in publicly available literature, its structure suggests it could serve as a precursor. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halide, enabling further synthetic elaborations to construct more complex pesticidal molecules.
The general importance of fluorinated building blocks in the synthesis of specialty chemicals, including pharmaceuticals, is widely recognized. pharmtech.comspringernature.com Fluorine substitution can significantly impact properties such as lipophilicity and binding affinity. pharmtech.com While direct evidence is limited, the structural motifs present in this compound make it a plausible starting material for the synthesis of pharmaceutical intermediates and other high-value specialty chemicals.
Table 1: Potential Synthetic Transformations of this compound for Agrochemical and Specialty Chemical Synthesis
| Functional Group | Potential Transformation | Resulting Moiety | Relevance |
| Hydroxymethyl | Oxidation | Aldehyde, Carboxylic Acid | Key intermediates for coupling reactions |
| Halogenation | Benzyl (B1604629) Halide | Precursor for nucleophilic substitution | |
| Methylthio | Oxidation | Sulfoxide, Sulfone | Common pharmacophores and toxophores |
| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Ring | Diversification of the core structure |
The synthesis of fluorinated polymers is an active area of research due to their unique properties, including high thermal stability and chemical resistance. umn.edu While there is no specific mention of this compound as a monomer in the synthesis of advanced polymers in the available literature, its structure lends itself to such applications. The hydroxymethyl group could be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative.
Furthermore, the field of fluorinated poly(aryl thioethers) is gaining attention. nih.govdoaj.org These polymers exhibit excellent physical properties. Research has demonstrated efficient routes to synthesize these polymers through methods like organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols with perfluorinated aryl monomers. nih.gov While this specific compound is not a dithiol, it highlights the interest in combining fluorine and thioether functionalities in polymer backbones. The para-fluoro-thiol reaction is also a recognized tool in polymer chemistry for creating carbon-sulfur bonds under mild conditions. rsc.org
Development of Novel Catalysts and Ligands
The presence of both a fluorine atom and a sulfur-containing group on the phenyl ring of this compound suggests its potential utility in the design of novel catalysts and ligands, particularly for asymmetric catalysis.
Chiral ligands are crucial for enantioselective synthesis. The development of new ligand scaffolds is a continuous effort in organic chemistry. While there are no specific reports of this compound being incorporated into chiral ligand frameworks, its structure possesses features that could be exploited. The aromatic backbone can serve as a rigid scaffold, and the existing functional groups can be modified to introduce chirality or coordinating atoms. For example, the hydroxymethyl group could be used to attach the scaffold to a chiral auxiliary or another coordinating moiety. The methylthio group itself can act as a soft donor ligand for transition metals.
Organometallic catalysis often relies on ligands that can fine-tune the electronic and steric properties of the metal center. The fluorine atom in this compound can exert a significant electronic effect, which could influence the catalytic activity of a metal complex bearing a ligand derived from this molecule. The sulfur atom of the methylthio group can coordinate to various transition metals, and this interaction can be tailored by the electronic nature of the rest of the molecule. Although no specific applications in organometallic catalysis have been found for this compound, the general principles of ligand design suggest its potential in this area.
Advanced Materials and Nanotechnology Applications
The unique combination of elements in this compound could impart interesting properties to materials derived from it. Fluorinated compounds are known for their low surface energy and hydrophobicity, which are desirable properties for coatings and other surface applications. core.ac.uk The presence of sulfur could also be leveraged, for instance, in the formation of self-assembled monolayers on gold surfaces, a common technique in nanotechnology. However, there is currently a lack of specific research demonstrating the application of this compound in advanced materials or nanotechnology.
Precursor for Optoelectronic Materials
The quest for novel materials with tailored electronic and optical properties is a driving force in the field of optoelectronics. This compound serves as a promising precursor for the synthesis of such materials, primarily due to the synergistic effects of its constituent functional groups. The fluorine and methylthio substituents on the phenyl ring significantly influence the electronic properties of the molecule, making it a valuable component in the design of organic semiconductors and light-emitting materials.
The incorporation of fluorine into aromatic systems is a well-established strategy for tuning the energy levels of organic electronic materials. researchgate.net The high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. This can enhance their stability and improve their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The methylthio group, a sulfur-containing moiety, can facilitate intermolecular interactions and promote charge transport. Thiophene-based polymers, which share the presence of sulfur, are widely recognized for their excellent charge-carrying capabilities. nih.govacs.org The sulfur atom in the methylthio group of this compound can similarly contribute to the electronic delocalization and charge mobility in derived materials. The combination of a fluorine atom and a methylthio group on the same aromatic ring offers a unique opportunity to fine-tune the optoelectronic properties of new materials.
The hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the integration of this fluorinated thiophenyl moiety into larger conjugated systems. For instance, it can be converted into other functional groups that can participate in cross-coupling reactions, a common method for synthesizing conjugated polymers used in organic electronics. researchgate.net
Table 1: Potential Contributions of Functional Groups in this compound to Optoelectronic Materials
| Functional Group | Potential Contribution |
| 2-Fluoro | Modulates HOMO/LUMO energy levels, enhances stability. |
| 3-Methylthio | Facilitates intermolecular interactions, promotes charge transport. |
| Phenyl Ring | Provides a rigid, conjugated core structure. |
| Methanol (B129727) | Offers a reactive site for polymerization and derivatization. |
Integration into Polymer Backbones for Functional Materials
The development of functional polymers with specific properties is crucial for a wide range of applications, from advanced coatings to separation membranes. The structure of this compound makes it an attractive monomer for incorporation into polymer backbones, thereby imparting unique characteristics to the resulting materials.
The presence of the fluorine atom can significantly enhance the thermal stability and chemical resistance of polymers. Fluorinated polymers are known for their robustness and are used in demanding environments. rsc.orggoogle.com By integrating this compound into a polymer chain, it is possible to create materials with improved durability. Furthermore, the low polarizability of the carbon-fluorine bond can lead to polymers with low dielectric constants, which are desirable for applications in microelectronics. rsc.org
The methylthio group can introduce specific functionalities into the polymer. The sulfur atom can act as a coordination site for metal ions, leading to the development of sensor materials or catalysts. Additionally, the polarity of the methylthio group can influence the solubility and processing characteristics of the polymer.
The hydroxymethyl group is a key enabler for polymerization. It can participate in condensation polymerization reactions to form polyesters or polyethers. Alternatively, it can be modified to introduce other polymerizable groups, such as acrylates or styrenes, allowing for its participation in various addition polymerization techniques. This versatility in polymerization chemistry allows for the creation of a diverse range of polymer architectures, including linear, branched, and cross-linked structures. mdpi.com
Table 2: Potential Properties of Polymers Incorporating this compound
| Polymer Property | Originating Functional Group(s) |
| Enhanced Thermal Stability | Fluoro Group |
| Chemical Resistance | Fluoro Group |
| Low Dielectric Constant | Fluoro Group |
| Metal Ion Coordination | Methylthio Group |
| Modified Solubility | Methylthio Group, Hydroxymethyl Group |
| Polymerizability | Hydroxymethyl Group |
Design and Synthesis of Probes for Chemical Biology Research (Excluding Clinical Aspects)
Chemical probes are indispensable tools in chemical biology for the investigation of biological processes at the molecular level. The unique combination of functional groups in this compound provides a foundation for the design and synthesis of specialized probes for molecular imaging and pathway elucidation, with a strict focus on non-clinical research applications.
Fluorescent Probes for Molecular Imaging
Fluorescent probes are designed to selectively interact with specific biomolecules or to respond to changes in their local environment, leading to a detectable change in their fluorescence properties. nih.govrsc.org The structure of this compound can be systematically modified to create such probes.
The fluorophenylthio moiety can serve as the core of a fluorophore or as a recognition element. The electronic properties of the fluorinated aromatic ring can be exploited to tune the excitation and emission wavelengths of a fluorescent molecule. The methylthio group can be involved in specific interactions with biological targets. For example, thioethers are known to interact with certain enzymes and can be designed to be part of a recognition motif. nih.gov
The hydroxymethyl group is a crucial handle for attaching the probe to other molecules or for introducing a reactive group that can respond to a specific biological event. For instance, the alcohol can be derivatized to an ether or ester that is cleavable by a specific enzyme. This cleavage event could then trigger a change in fluorescence, allowing for the detection of the enzyme's activity. rsc.org The design of such probes often involves strategies like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET), where the fluorophenylthio moiety could play a role in modulating the fluorescence output. nih.gov
Chemical Tools for Pathway Elucidation
Understanding complex metabolic and signaling pathways is a central goal of chemical biology. nih.gov Chemical tools derived from this compound can aid in this endeavor by enabling the identification and characterization of proteins and enzymes involved in these pathways.
The molecule can be used as a scaffold to build affinity-based probes. By attaching a reactive group or a photoaffinity label to the hydroxymethyl position, a probe can be created that covalently binds to its target protein upon interaction. The fluorophenylthio part of the molecule would serve to direct the probe to a specific binding site. The fluorine atom can also be a useful label for NMR studies, aiding in the characterization of protein-probe interactions.
Furthermore, derivatives of this compound could be designed as mechanism-based inhibitors. In this approach, the molecule is designed to be processed by an enzyme in a specific pathway. During the enzymatic reaction, a reactive intermediate is formed that irreversibly inactivates the enzyme. The identification of the inactivated enzyme can provide valuable information about its function in the pathway. The metabolism of substituted benzyl alcohols has been studied in various organisms, and this knowledge can inform the design of such chemical tools. nih.govacs.org
Table 3: Potential Applications of this compound Derivatives in Chemical Biology
| Application | Design Strategy |
| Fluorescent Probes | Incorporation into a fluorophore, attachment of a responsive group to the hydroxymethyl moiety. |
| Affinity-Based Probes | Attachment of a reactive or photoaffinity label to the hydroxymethyl group. |
| Mechanism-Based Inhibitors | Design of derivatives that form reactive intermediates upon enzymatic processing. |
Vii. Methodologies for Analytical Quantification and Environmental Fate Studies
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are central to the separation, identification, and quantification of organic compounds like "(2-Fluoro-3-(methylthio)phenyl)methanol". The selection of a suitable method depends on the analyte's properties, such as volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.
High-performance liquid chromatography (HPLC) is a versatile alternative, particularly for less volatile compounds or those that might degrade at high temperatures. Reversed-phase HPLC, using a C18 or a fluorinated phenyl stationary phase, would be a logical starting point. chromatographyonline.comnih.gov The fluorinated phenyl phase could offer unique selectivity for fluorinated aromatic compounds through specific interactions. chromatographyonline.com Detection would typically be performed using a UV detector, as the aromatic ring in "this compound" is expected to absorb UV light.
For unambiguous identification and confirmation, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a broad range of compounds, including those not suitable for GC. For fluorinated compounds, LC coupled with high-resolution mass spectrometry (HRMS) has proven effective for both targeted and non-targeted analysis. chromatographyonline.com An LC-MS method for "this compound" would likely employ a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Electrospray ionization (ESI) in either positive or negative mode would be a probable ionization technique to generate ions for mass analysis.
Interactive Table 7.1: Plausible Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Typical Application |
|---|---|---|---|---|
| GC | DB-5MS (or similar) | Helium or Nitrogen | FID, SCD, FPD | Purity analysis, quantification in organic matrices |
| HPLC | C18, Fluorinated Phenyl | Acetonitrile/Water, Methanol/Water | UV | Purity testing, quantification in aqueous and organic samples |
| GC-MS | DB-5MS (or similar) | Helium | Mass Spectrometer | Identification and quantification in complex mixtures |
| LC-MS | C18, Fluorinated Phenyl | Acetonitrile/Water with formic acid | Mass Spectrometer (ESI) | Trace analysis, metabolite identification |
Environmental Degradation Pathways and Metabolite Identification
Understanding the environmental fate of "this compound" is essential for assessing its potential ecological impact. The primary degradation pathways in the environment are likely to be photodegradation and biodegradation.
Photodegradation, or photolysis, involves the breakdown of a chemical by light, particularly ultraviolet radiation from the sun. For fluorinated aromatic compounds, photodegradation can proceed through several mechanisms. One potential pathway is the cleavage of the carbon-fluorine bond, leading to defluorination and the formation of fluoride (B91410) ions. acs.orgoup.com Another possibility is the photooxidation of the methylthio group to a sulfoxide (B87167) or sulfone. The benzyl (B1604629) alcohol moiety could also be oxidized to the corresponding aldehyde or carboxylic acid. Studies on other fluorinated pharmaceuticals have shown that the aromatic ring itself can undergo transformation. nih.govnih.gov
Biodegradation is the breakdown of organic matter by microorganisms. The structural components of "this compound" suggest several potential biodegradation pathways. The benzyl alcohol group is susceptible to microbial oxidation, likely forming 2-fluoro-3-(methylthio)benzaldehyde (B3229508) and subsequently 2-fluoro-3-(methylthio)benzoic acid. nih.gov The methylthio group can be oxidized by microorganisms to a sulfoxide. The aromatic ring itself could be a target for microbial degradation, potentially through hydroxylation and subsequent ring cleavage, a common pathway for the breakdown of phenolic and other aromatic compounds. researchgate.netresearchgate.net
Interactive Table 7.2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Intermediate/Metabolite | Plausible Chemical Structure |
|---|---|---|
| Photodegradation/Biodegradation | (2-Fluoro-3-(methylsulfinyl)phenyl)methanol | C8H9FO2S |
| Photodegradation/Biodegradation | (2-Fluoro-3-(methylsulfonyl)phenyl)methanol | C8H9FO3S |
| Biodegradation | 2-Fluoro-3-(methylthio)benzaldehyde | C8H7FOS |
| Biodegradation | 2-Fluoro-3-(methylthio)benzoic acid | C8H7FO2S |
| Photodegradation | Fluoride ion | F- |
Method Validation and Quality Control in Analytical Chemistry
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. scioninstruments.comemerypharma.com Method validation demonstrates that the method is accurate, precise, and robust. elementlabsolutions.com Quality control (QC) procedures are then implemented to ensure the continued performance of the validated method during routine use. solubilityofthings.comnih.gov
Key parameters for method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.com
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies with spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
In a quality control setting, routine analysis would involve the use of standards and control samples to monitor the performance of the chromatographic system and the analytical method. researchgate.netarlok.com This ensures the reliability and consistency of the data generated over time.
Therefore, it is not possible to provide the requested detailed and scientifically accurate content for the specified sections on "Methodologies for Analytical Quantification and Environmental Fate Studies," including subsections on "Linearity, Accuracy, Precision, and Robustness" and "Detection and Quantification Limits."
To generate the requested article, studies that specifically investigate "this compound" would be required. Such studies would need to be conducted to establish and validate analytical methods for its quantification and to investigate its environmental persistence, degradation, and potential bioaccumulation. Without these foundational research findings, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.
Viii. Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advancements
Direct research findings on (2-Fluoro-3-(methylthio)phenyl)methanol are limited in publicly accessible literature. However, the broader field of fluorinated and sulfur-containing organic compounds has seen significant advancements. Methodological progress in the synthesis of fluorinated aromatic compounds, including late-stage fluorination techniques, provides a robust toolkit for the potential synthesis and derivatization of the this compound scaffold. Similarly, advancements in carbon-sulfur bond formation, such as metal-catalyzed cross-coupling reactions, offer efficient routes to related thioether compounds. researchgate.net These synthetic advancements are crucial for enabling the exploration of the chemical space around this scaffold.
Key research on related fluorinated thiophenol derivatives has highlighted their potential in medicinal chemistry. The introduction of fluorine can modulate physicochemical properties like lipophilicity and metabolic stability, which are critical for drug development. bohrium.com The methylthio group, on the other hand, can influence receptor binding and provide a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's polarity and hydrogen bonding capacity.
Emerging Research Areas for this compound Derivatives
The strategic placement of the fluoro, methylthio, and hydroxymethyl groups on the phenyl ring suggests several promising avenues for future research, particularly in medicinal chemistry.
Kinase Inhibitors: The fluorophenylthioether motif is present in some kinase inhibitors. The fluorine atom can enhance binding affinity to the kinase hinge region, while the thioether can occupy hydrophobic pockets. Derivatives of this compound could be explored as scaffolds for novel kinase inhibitors targeting cancer or inflammatory diseases.
Antiviral and Antimicrobial Agents: Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antiviral properties. nih.gov The unique electronic properties conferred by the fluorine and methylthio substituents could lead to the discovery of new antimicrobial or antiviral agents with novel mechanisms of action.
Central Nervous System (CNS) Active Compounds: The ability of fluorine to improve blood-brain barrier permeability is a well-established strategy in the design of CNS-active drugs. Derivatives of this scaffold could be investigated for their potential as modulators of CNS targets, such as G-protein coupled receptors or ion channels.
The following table outlines potential research directions for derivatives of the core scaffold:
| Research Area | Potential Target Class | Rationale |
| Oncology | Protein Kinases | Fluorine for enhanced binding and metabolic stability; thioether for hydrophobic interactions. |
| Infectious Diseases | Viral Proteases, Bacterial Enzymes | Thiophene derivatives have shown broad antimicrobial activity. nih.gov |
| Neurology | GPCRs, Ion Channels | Fluorine can improve CNS penetration. |
Potential for Interdisciplinary Research and Applications
Beyond medicinal chemistry, the this compound scaffold holds potential for interdisciplinary applications, particularly in materials science and agrochemicals.
Materials Science: Fluorinated organic compounds are known for their unique properties, including thermal stability and hydrophobicity, making them suitable for applications in liquid crystals, polymers, and organic light-emitting diodes (OLEDs). psu.edu The thioether linkage can also be a key component in certain conductive polymers. Derivatives of this compound could be investigated as building blocks for novel functional materials.
Agrochemicals: The development of new herbicides, fungicides, and insecticides often involves the incorporation of fluorine and sulfur-containing moieties to enhance efficacy and modulate environmental persistence. The specific substitution pattern of the title compound could lead to the discovery of new agrochemicals with improved performance and safety profiles.
Challenges and Opportunities in the Synthesis and Application of Related Scaffolds
While the potential of this compound and its derivatives is significant, there are challenges to be addressed. The regioselective synthesis of trisubstituted benzene (B151609) rings, particularly with the ortho-fluoro, meta-thioether pattern, can be complex. rsc.org Overcoming these synthetic hurdles represents a key opportunity for organic chemists to develop novel synthetic methodologies.
The table below summarizes some of the key challenges and opportunities:
| Aspect | Challenges | Opportunities |
| Synthesis | Regiocontrolled introduction of three different substituents on the aromatic ring. Potential for over-fluorination or side reactions during thioether formation. | Development of novel and efficient synthetic routes. Exploration of late-stage functionalization to create diverse libraries of derivatives. |
| Medicinal Chemistry | Understanding the structure-activity relationship (SAR) for this specific scaffold. Optimizing pharmacokinetic properties (ADME). | The unique combination of functional groups offers the potential for novel biological activities and intellectual property. |
| Materials Science | Predicting the bulk properties of materials derived from this scaffold. Achieving desired processability and stability. | Creation of new materials with tailored electronic and physical properties. |
Q & A
Q. How can researchers optimize the synthetic yield of (2-Fluoro-3-(methylthio)phenyl)methanol?
Methodological Answer: To enhance yield, consider using NaH in THF for deprotonation steps, as demonstrated in similar fluorinated methanol syntheses (e.g., NaH-mediated benzofuran derivatization) . Catalytic systems like TiCl₄ or Grignard reagents (e.g., CH₃MgBr in THF) can stabilize intermediates and improve selectivity . Reaction temperature control (0–25°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Purification via silica gel chromatography with gradients of dichloromethane/methanol (95:5 to 90:10) is recommended for isolating the product .
Q. What analytical techniques confirm the structural integrity of this compound?
Methodological Answer: Combine ¹H/¹³C/¹⁹F NMR to verify substituent positions and electronic environments. For example, the methylthio group (-SMe) typically resonates at δ 2.4–2.6 ppm in ¹H NMR, while the fluorophenyl moiety shows distinct splitting patterns in ¹⁹F NMR . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects trace impurities .
Q. How does the methylthio group influence the compound’s stability under varying pH conditions?
Methodological Answer: The methylthio group (-SMe) enhances stability via electron-donating effects but is susceptible to oxidation. Conduct accelerated stability studies in buffered solutions (pH 3–9) at 40°C for 14 days. Monitor degradation via LC-MS ; oxidation to sulfoxide/sulfone derivatives is expected under acidic/oxidative conditions . Store the compound in amber vials under N₂ at –20°C to prevent light- or oxygen-induced decomposition .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for fluorophenols, which highlight risks of skin irritation and respiratory sensitization .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model the compound’s HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-311++G(d,p) accurately capture fluorine and sulfur electronegativity effects. DFT calculations reveal how the fluoro and methylthio groups modulate π-electron delocalization, impacting reactivity in nucleophilic substitutions .
Q. What experimental strategies resolve contradictions in substituent effects between methylthio and halogenated analogs?
Methodological Answer: Synthesize analogs (e.g., replacing -SMe with -Cl, -Br) and compare their kinetic parameters in model reactions (e.g., SNAr). Use Hammett plots to quantify electronic effects: the methylthio group’s +M effect reduces electrophilicity compared to electron-withdrawing halogens. Spectroscopic shifts in ¹³C NMR (e.g., para-carbon deshielding) corroborate computational predictions .
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key bond-forming steps or use asymmetric catalysis (e.g., Ru-BINAP complexes) for hydroxylation. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) resolves enantiomers, while optical rotation and VCD spectroscopy confirm absolute configuration .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Investigate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using the fluorophenyl moiety as an electrophilic partner. Kinetic studies (e.g., variable-temperature NMR) and DFT transition-state analysis reveal that the methylthio group stabilizes intermediates via sulfur’s lone-pair donation, lowering activation energy. Competing pathways (e.g., C-S bond cleavage) are minimized by using bulky ligands (XPhos) .
Q. How do photolytic or oxidative conditions affect the compound’s degradation pathways?
Methodological Answer: Expose the compound to UV light (254 nm) or H₂O₂ in acetonitrile/water. Monitor degradation via LC-QTOF-MS to identify products (e.g., sulfoxides, fluorophenol derivatives). Radical trapping agents (TEMPO) confirm ROS-mediated pathways. Compare half-lives under aerobic vs. anaerobic conditions to assess oxygen’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
